molecular formula C19H26Br2N4S2 B14741764 2,2'-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide CAS No. 856-51-9

2,2'-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide

Cat. No.: B14741764
CAS No.: 856-51-9
M. Wt: 534.4 g/mol
InChI Key: OGCYCSOSVUPJJY-UHFFFAOYSA-N
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Description

2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide typically involves the reaction of 1-phenyl-2-thiopseudourea with a pentamethylene bridge under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to yield the dihydrobromide salt. The process requires precise temperature control and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Pentamethylenebis(1-phenyl-2-thiopseudourea) dihydrobromide is unique due to its pentamethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to interact differently with molecular targets compared to other similar compounds .

Properties

CAS No.

856-51-9

Molecular Formula

C19H26Br2N4S2

Molecular Weight

534.4 g/mol

IUPAC Name

5-(N'-phenylcarbamimidoyl)sulfanylpentyl N'-phenylcarbamimidothioate;dihydrobromide

InChI

InChI=1S/C19H24N4S2.2BrH/c20-18(22-16-10-4-1-5-11-16)24-14-8-3-9-15-25-19(21)23-17-12-6-2-7-13-17;;/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22)(H2,21,23);2*1H

InChI Key

OGCYCSOSVUPJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)SCCCCCSC(=NC2=CC=CC=C2)N.Br.Br

Origin of Product

United States

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